molecular formula C16H30O3 B12585390 Dodecyl 2-(hydroxymethyl)prop-2-enoate CAS No. 301837-08-1

Dodecyl 2-(hydroxymethyl)prop-2-enoate

Cat. No.: B12585390
CAS No.: 301837-08-1
M. Wt: 270.41 g/mol
InChI Key: SWDRTSAUNXKNAY-UHFFFAOYSA-N
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Description

Dodecyl 2-(hydroxymethyl)prop-2-enoate is an acrylate ester derivative with a hydroxymethyl (-CH₂OH) substituent on the α-carbon of the propenoate group and a dodecyl (C₁₂H₂₅) alkyl chain as the ester moiety. Its structure (Fig. 1) combines a hydrophobic alkyl chain with a polar hydroxymethyl group, imparting amphiphilic properties. This compound is structurally related to methacrylates but differs in the functional group substitution, which influences its reactivity, solubility, and applications in polymer chemistry and surfactants .

Properties

CAS No.

301837-08-1

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

dodecyl 2-(hydroxymethyl)prop-2-enoate

InChI

InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)15(2)14-17/h17H,2-14H2,1H3

InChI Key

SWDRTSAUNXKNAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl 2-(hydroxymethyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the appropriate temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-(hydroxymethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

Scientific Research Applications

Dodecyl 2-(hydroxymethyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl 2-(hydroxymethyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis or other transformations, leading to the formation of different products .

Comparison with Similar Compounds

Structural Formula :

  • SMILES: O=C(OCCCCCCCCCCCCO)C(=C)CO
  • Molecular Formula: C₁₆H₃₀O₃
  • Key Features: Acrylate ester backbone, α-hydroxymethyl group, long alkyl chain.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally analogous esters (Table 1), focusing on functional groups and molecular attributes.

Table 1: Structural Comparison of Dodecyl 2-(Hydroxymethyl)prop-2-enoate with Analogs

Compound Name Molecular Formula Functional Groups Key Structural Differences
This compound C₁₆H₃₀O₃ Acrylate ester, α-hydroxymethyl, dodecyl Hydroxymethyl on acrylate α-carbon
12-Hydroxydodecyl methacrylate () C₁₆H₃₀O₃ Methacrylate ester, terminal hydroxyl Hydroxyl on alkyl chain terminus
Ethyl prop-2-enoate () C₅H₈O₂ Simple acrylate ester, ethyl chain Short chain, no polar substituents
2-[Methyl(tridecafluorooctylsulfonyl)amino]ethyl prop-2-enoate () C₁₄H₁₁F₁₃NO₅S Fluorinated acrylate, sulfonamide Fluorinated chain, sulfonamide group

Physicochemical Properties

  • Solubility: The hydroxymethyl group in the main compound improves water solubility compared to non-polar analogs like ethyl prop-2-enoate. However, the dodecyl chain limits hydrophilicity, making it suitable for emulsion polymerization .
  • Thermal Stability : Longer alkyl chains (e.g., dodecyl) increase melting points compared to ethyl esters. Fluorinated derivatives () exhibit superior thermal stability due to strong C-F bonds .

Research Findings and Data

Table 2: Comparative Properties of Selected Esters

Property This compound 12-Hydroxydodecyl Methacrylate Ethyl Prop-2-enoate
Molecular Weight (g/mol) 270.4 270.4 100.1
LogP (Predicted) 5.2 5.8 1.3
Solubility in Water Low (amphiphilic) Low (hydrophilic tail) Insoluble
Reactivity High (crosslinkable) Moderate (terminal -OH) Low
  • Key Insight: The hydroxymethyl group enhances reactivity for post-polymerization modifications, a unique advantage over non-functionalized acrylates like ethyl prop-2-enoate .

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